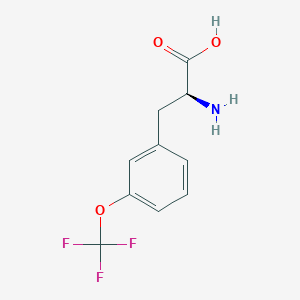
3-(Trifluoromethoxy)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethoxy group is a chemical group represented as –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Molecular Structure Analysis
The trifluoromethoxy group can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms; or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .Aplicaciones Científicas De Investigación
Sensor Development for L-Phenylalanine Detection
Research conducted by Ermiş, Uzun, and Denizli (2017) focused on developing an electrochemical sensor for detecting L-phenylalanine, utilizing molecular imprinting techniques. This novel sensor employed a specific monomer, thiophen-3-carbonyl tryptophan (TP3C-Trp), to create an imprinted surface for L-phenylalanine detection. This approach could have potential applications in various fields requiring sensitive detection of L-phenylalanine or its derivatives (Ermiş, Uzun, & Denizli, 2017).
Phenylalanine Production Enhancement
Ding et al. (2016) investigated the enhancement of L-phenylalanine production in E. coli. By determining the concentrations of key enzymes involved in the phenylalanine biosynthesis pathway, they were able to identify potential bottlenecks and improve the yield of phenylalanine, demonstrating a method to optimize metabolic pathways for increased production of specific compounds like L-phenylalanine (Ding et al., 2016).
Study of Amino Acid Analogs
Baldini et al. (1988) explored the use of a photoactivatable analogue of phenylalanine, L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, in the study of tRNA charging. This analogue was used to investigate the specificity and mechanism of aminoacyl-tRNA synthetases, which are crucial for protein synthesis. Such studies contribute to a deeper understanding of molecular biology and protein synthesis (Baldini et al., 1988).
Enzymatic Mechanisms and Protein Engineering
Research by Zhang et al. (2003) involved the site-specific incorporation of a redox-active amino acid, 3,4-dihydroxy-l-phenylalanine (DHP), into proteins in Escherichia coli. This allowed for the study of electron transfer in proteins and the engineering of redox proteins with novel properties. Such approaches can lead to advancements in protein engineering and the development of novel biotechnological applications (Zhang et al., 2003).
Metabolic Engineering for Biochemical Production
Liu et al. (2018) conducted system-level engineering to enhance L-phenylalanine biosynthesis in E. coli. By optimizing the expression of genes in the metabolic pathway and manipulating the glucose uptake system, they significantly increased the production of L-phenylalanine. This research demonstrates the potential of metabolic engineering in increasing the yield of valuable biochemicals (Liu et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)-L-phenylalanine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

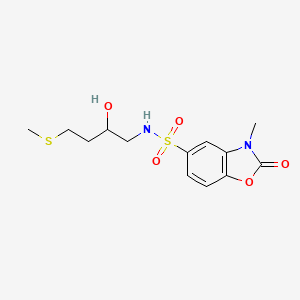
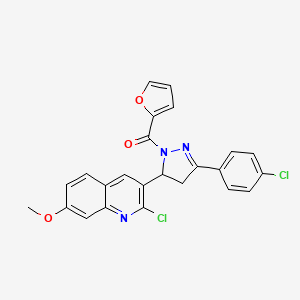
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)
![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)
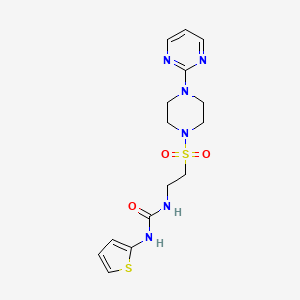
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)
![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)
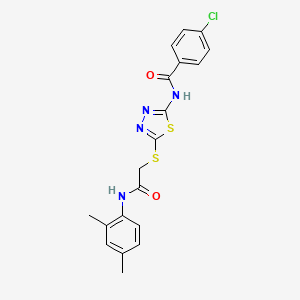
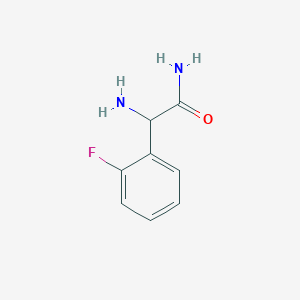
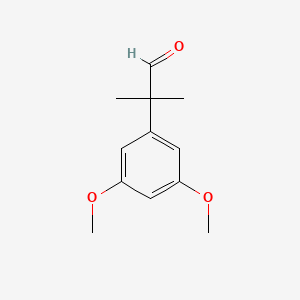
![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)